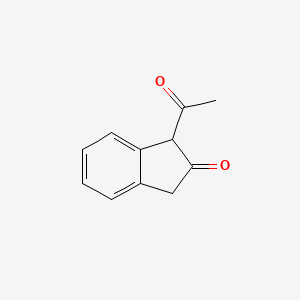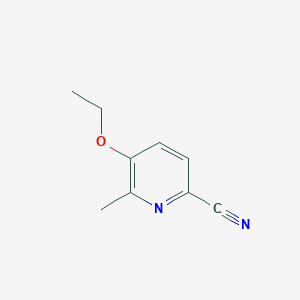![molecular formula C21H16N2O2 B14005013 2-[(4-Phenylanilino)methyl]isoindole-1,3-dione CAS No. 6629-43-2](/img/structure/B14005013.png)
2-[(4-Phenylanilino)methyl]isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Phenylanilino)methyl]isoindole-1,3-dione is a compound belonging to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry research. The structure of this compound consists of an isoindole-1,3-dione core with a phenylanilino group attached via a methyl bridge.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Phenylanilino)methyl]isoindole-1,3-dione typically involves a Mannich reaction, which is a three-component condensation reaction involving an active hydrogen compound, formaldehyde, and a secondary or tertiary amine . The reaction conditions often include heating and the use of solvents like methanol or toluene . For example, one method involves the reaction of phthalimide with formaldehyde and aniline under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for isoindoline derivatives, including this compound, often focus on optimizing yield and purity while minimizing environmental impact. Green chemistry principles are increasingly being applied, such as solventless reactions and the use of environmentally friendly reagents .
化学反応の分析
Types of Reactions
2-[(4-Phenylanilino)methyl]isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoindole core.
Substitution: The phenylanilino group can undergo substitution reactions to introduce different substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenylanilino moiety .
科学的研究の応用
2-[(4-Phenylanilino)methyl]isoindole-1,3-dione has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-[(4-Phenylanilino)methyl]isoindole-1,3-dione involves its interaction with specific molecular targets. For instance, it has been shown to modulate dopamine receptors, which are involved in neurotransmission and are targets for antipsychotic drugs . The compound’s ability to inhibit β-amyloid aggregation suggests a potential mechanism for neuroprotection in Alzheimer’s disease .
類似化合物との比較
Similar Compounds
2-(2-(3,4-Dimethoxyphenyl)ethyl)isoindolin-1,3-dione: This compound has similar structural features but different substituents on the phenyl ring.
2-(2-Bromoethyl)isoindole-1,3-dione: This derivative has a bromoethyl group instead of the phenylanilino group.
N-Substituted isoindoline-1,3-diones: These compounds share the isoindoline-1,3-dione core but have various substituents on the nitrogen atom.
Uniqueness
2-[(4-Phenylanilino)methyl]isoindole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to interact with dopamine receptors and inhibit β-amyloid aggregation sets it apart from other isoindoline derivatives .
特性
CAS番号 |
6629-43-2 |
|---|---|
分子式 |
C21H16N2O2 |
分子量 |
328.4 g/mol |
IUPAC名 |
2-[(4-phenylanilino)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H16N2O2/c24-20-18-8-4-5-9-19(18)21(25)23(20)14-22-17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-13,22H,14H2 |
InChIキー |
KZRPYIFCOJCUPS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NCN3C(=O)C4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


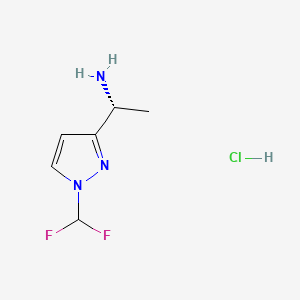
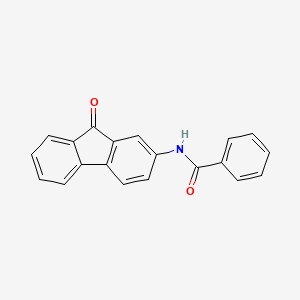

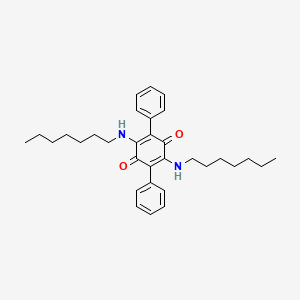
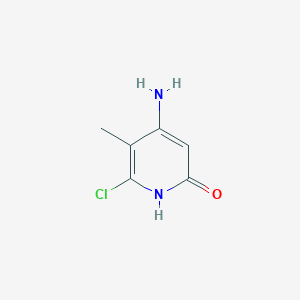
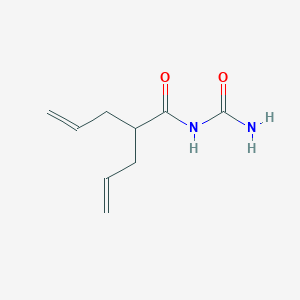

![2,6-Dibenzyl-4,4,8,8-tetramethyl-9-oxa-2,6-diazabicyclo[3.3.1]nonane](/img/structure/B14004975.png)
![n-[2-(4-Cyano-1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B14004988.png)
![1-[4-[[2-(4-acetylphenyl)-3H-isoindol-1-ylidene]amino]phenyl]ethanone](/img/structure/B14004994.png)
![3-Acenaphthylenemethanol,a-[1-(diethylamino)ethyl]-1,2-dihydro-](/img/structure/B14005000.png)
